molecular formula C26H25NO5 B12212019 (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12212019
M. Wt: 431.5 g/mol
InChI Key: BZSYPDXVCXQZAA-CFRMEGHHSA-N
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Description

The compound (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

  • Z-configuration at the benzylidene double bond.
  • 2,4-Dimethoxybenzylidene substituent at position 2.
  • Benzyl(methyl)amino methyl group at position 5.
  • 6-Hydroxy substitution on the benzofuran core.

This structure combines electron-donating (methoxy) and polar (hydroxy, amino) groups, which may enhance solubility and biological interactions compared to simpler analogs.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H25NO5/c1-27(15-17-7-5-4-6-8-17)16-21-22(28)12-11-20-25(29)24(32-26(20)21)13-18-9-10-19(30-2)14-23(18)31-3/h4-14,28H,15-16H2,1-3H3/b24-13-

InChI Key

BZSYPDXVCXQZAA-CFRMEGHHSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The key steps typically involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the benzyl(methyl)amino group and the dimethoxybenzylidene moiety through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Reactivity of the Hydroxyl Group

The 6-hydroxy group participates in:

  • Esterification : Reacts with acyl chlorides or anhydrides to form esters.

  • Acetylation : Forms acetates under acidic conditions.

  • Hydrogen bonding : Influences solubility and potential bioavailability.

Mechanism : The hydroxyl group acts as a nucleophile in substitution reactions or undergoes O-acylation.

Reactivity of the Benzylidene Moiety

The 2,4-dimethoxybenzylidene group is prone to:

  • Cleavage : Under acidic (HCl) or basic (NaOH) conditions, breaking the double bond.

  • Electrophilic substitution : Attack by electrophiles at the para position of the benzylidene ring.

  • Reduction : Hydrogenation to form single-bonded derivatives.

Table 2: Benzylidene Group Reactivity

Reaction TypeConditionsProduct
Acidic cleavageHCl, refluxBreaks the double bond
Electrophilic substitutionNO₂⁺, H₂SO₄Nitration at para position
ReductionH₂/Pd-CSaturated benzylidene

Reactivity of the Benzyl(methyl)amino Group

The amino group undergoes:

  • Alkylation/Acylation : Forms quaternary ammonium salts or amides.

  • Coupling reactions : Participates in cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

  • Hydrolysis : Converts to a primary amine under harsh acidic/basic conditions.

Mechanism : The secondary amine acts as a nucleophile, engaging in SN2 or SN1 reactions.

Condensation Reactions

The formation of the benzylidene moiety likely proceeds via a Knoevenagel-type condensation , where the aldehyde group of the benzofuran reacts with a ketone precursor under acidic conditions.

Mechanism :

  • Enolization of the ketone precursor.

  • Nucleophilic attack by the benzofuran’s carbonyl oxygen.

  • Elimination of water to form the double bond.

Palladium-Catalyzed Coupling

The benzyl(methyl)amino group may be introduced via palladium-mediated coupling , such as a Buchwald-Hartwig amination.

Mechanism :

  • Oxidative addition of palladium to the aryl halide.

  • Coordination of the amine.

  • Reductive elimination to form the C-N bond.

Research Findings and Comparisons

Table 3: Comparative Reactivity with Similar Benzofuran Derivatives

FeatureCurrent CompoundAnalog (e.g., 2,4-dichlorobenzylidene)Impact on Reactivity
Substituent2,4-dimethoxy2,4-dichloroDimethoxy enhances solubility; dichloro increases electron-deficiency
Amino GroupBenzyl(methyl)aminoDimethylaminoBulkier substituent may hinder reactions (steric effects)
Hydroxyl GroupPosition 6Position 6Consistent reactivity profile across analogs

References : Evita Chem. (2025). Product details: (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one. Evita Chem. (2025). Product details: (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one. PubChem. (2025). CID 8035384: (2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one.

Scientific Research Applications

Biological Activities

Research indicates that (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exhibits various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of 6-hydroxybenzofuran compounds can inhibit the proliferation of cancer cells. For instance, certain Mannich bases derived from this structure demonstrated significant activity against prostate cancer cell lines (PC-3), surpassing the efficacy of traditional chemotherapeutics like cisplatin .
  • Antioxidant Activity : The presence of hydroxyl groups in the benzofuran structure contributes to its antioxidant properties, which may protect cells from oxidative stress and related diseases.

Therapeutic Implications

The therapeutic potential of this compound can be categorized into several areas:

  • Cancer Therapy : Due to its ability to inhibit cancer cell growth, this compound is being explored as a lead structure for developing new anticancer drugs.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

Several case studies illustrate the applications and effectiveness of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one:

StudyFocusFindings
Study 1Prostate CancerThe compound showed IC50 values in the low micromolar range against PC-3 cells, indicating strong antiproliferative effects .
Study 2Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Study 3Synthesis OptimizationDeveloped an efficient method for synthesizing various derivatives with improved yields and biological activities .

Mechanism of Action

The mechanism of action of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name R<sup>6</sup> R<sup>7</sup> Benzylidene Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H/¹³C NMR)
Target Compound OH Bn(Me)NCH2 2,4-dimethoxy N/A N/A N/A
(Z)-6,7-Dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one OH OH 2,4,5-trihydroxy 236.4 (dec.) 46.8 ¹H: δ 7.84 (s, 1H), 7.36 (s, 1H); ¹³C: δ 185.32
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one OH H 3-hydroxy-4-methoxy 254.9–255.5 86.2 ¹H: δ 11.14 (s, 1H), 7.61 (d, J = 8.4 Hz)
(Z)-2-Benzylidene-6,7-dihydroxybenzofuran-3(2H)-one OH OH Phenyl 219.4–220.3 74.2 ¹H: δ 8.05 (d, J = 7.2 Hz); ¹³C: δ 182.36
(Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl analog OH Me2NCH2 2-fluoro N/A N/A Mol. Wt.: 327.355; HRMS: 327.127072
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl analog OH CH3 4-methoxy N/A N/A Mol. Wt.: 296.29; CAS: 859663-74-4
Key Observations:

Substituent Impact on Solubility: The 2,4-dimethoxybenzylidene group in the target compound likely increases lipophilicity compared to hydroxyl-rich analogs like (2,4,5-trihydroxy substitution), which may reduce solubility despite its polar hydroxy groups.

Spectral Differences: The target compound’s benzylidene proton (C=CH) is expected near δ 7.8–8.0 (similar to ), but the dimethoxy groups would split signals into distinct doublets (cf. δ 7.36 in ). The 7-aminomethyl group would show characteristic δ 3.5–4.0 (CH2) and δ 2.2–2.8 (N-methyl) signals, absent in analogs like .

Synthetic Yields: Demethylation reactions (Method A in ) yield 46–74%, while condensations (Method C in ) achieve higher yields (86.2%). The target compound’s synthesis may require similar steps, with yields influenced by steric hindrance from the bulky aminomethyl group.

Stability and Reactivity

  • The Z-configuration is critical for maintaining planarity and π-π stacking interactions, as demonstrated in analogs .
  • The 6-hydroxy group may participate in tautomerism or chelation, analogous to (δ 11.14 ppm for phenolic OH ).

Biological Activity

The compound (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule that belongs to the benzofuran derivative family, known for their diverse biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Structural Characteristics

The compound features a benzofuran core with several functional groups that enhance its biological interactions. The presence of methoxy groups and an amino substituent suggests potential for various pharmacological effects. The structural formula can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. Specifically, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HePG2 and MCF-7. For instance, one study reported that a related compound exhibited an IC50 value of 9.73 µM against HePG2 cells and 7.94 µM against HeLa cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AHePG29.73
Compound BHeLa7.94
Compound CMCF-712.61

The mechanism of action appears to involve apoptosis induction , where compounds trigger cell cycle arrest and increase reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and caspase activation .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. For example, certain derivatives have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The compound in focus may similarly exhibit these effects due to its structural features.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound NameCytokine Reduction (%)
Compound DTNF-α: 93.8%
Compound EIL-6: 71%

Mechanistic Studies

Mechanistic studies indicate that the compound may exert its effects through multiple pathways:

  • Induction of Apoptosis : Increased levels of ROS lead to mitochondrial membrane permeabilization and subsequent activation of apoptotic pathways.
  • Cytokine Modulation : Reduction in inflammatory cytokines contributes to its potential as an anti-inflammatory agent.
  • Cell Cycle Arrest : The compound has been shown to induce G1/S phase arrest in cancer cells, thereby inhibiting proliferation .

Case Studies

A recent case study evaluated the efficacy of this compound in a preclinical model of cancer. The results indicated a significant reduction in tumor size when administered at specific dosages over a defined period. The study emphasized the importance of further exploration into dosage optimization and long-term effects .

Q & A

Basic: What are the recommended synthetic routes for this benzofuran derivative, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via a multi-step approach involving:

Aldol condensation between a substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) and a benzofuran-3(2H)-one precursor to form the benzylidene core.

Mannich reaction to introduce the [benzyl(methyl)amino]methyl substituent at the 7-position.

  • Key reagents: Benzylmethylamine, formaldehyde, and catalytic acid (e.g., HCl).

Solvent optimization : Use anhydrous THF or DMF to enhance reaction efficiency, as moisture-sensitive intermediates may hydrolyze .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves stereoisomers and removes unreacted starting materials .

Basic: How should researchers characterize the stereochemistry of the (2Z)-configured benzylidene moiety?

Answer:

  • NMR spectroscopy :
    • ¹H-NMR : Look for coupling constants (JJ) between the benzylidene proton and adjacent substituents. JH,H1214HzJ_{H,H} \approx 12-14 \, \text{Hz} suggests a trans (E) configuration, while lower values (<10 Hz) indicate cis (Z) .
    • NOESY : Cross-peaks between the benzylidene proton and the 6-hydroxy group confirm spatial proximity in the Z-isomer .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced: How does the 2,4-dimethoxybenzylidene substituent influence electronic properties and bioactivity?

Answer:

  • Computational studies :
    • DFT calculations (e.g., B3LYP/6-31G*) reveal electron-donating methoxy groups increase electron density at the benzylidene carbonyl, enhancing π-π stacking with biological targets .
    • Hammett constants (σmeta=0.12\sigma_{\text{meta}} = -0.12 for OCH₃) predict substituent effects on reaction intermediates .
  • Biological relevance : Dimethoxy groups improve membrane permeability in cellular assays, as shown in analogous benzofuran derivatives with IC₅₀ values <10 µM .

Advanced: What strategies resolve contradictions in biological activity data across similar benzofuran derivatives?

Answer:

  • Meta-analysis framework :
    • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
    • QSAR modeling : Correlate substituent electronic parameters (e.g., logP, polar surface area) with activity trends to identify outliers .
    • Validate mechanisms : Probe target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect degradation products (e.g., hydrolysis of the benzylidene moiety) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion integrity; fragments at m/z [M+H-32]⁻ indicate demethylation of methoxy groups .
  • Stability studies : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced: How can computational methods predict metabolic pathways for this compound?

Answer:

  • In silico tools :
    • SwissADME : Predicts Phase I metabolism (e.g., O-demethylation at 2,4-dimethoxy groups) and identifies potential glucuronidation sites .
    • CYP450 docking : AutoDock Vina simulates interactions with CYP3A4/2D6 isoforms to prioritize lab-scale metabolite synthesis .
  • Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubation studies .

Advanced: What synthetic challenges arise from the 6-hydroxy group, and how are they mitigated?

Answer:

  • Protection/deprotection :
    • Protection : Use TBSCl (tert-butyldimethylsilyl chloride) in DMF to silate the 6-hydroxy group before introducing acid-sensitive substituents .
    • Deprotection : TBAF (tetrabutylammonium fluoride) in THF selectively removes silyl ethers without affecting the benzofuran core .
  • Byproduct formation : Monitor for quinone methide intermediates (λₐᵦₛ ≈ 320 nm) during acidic conditions; add radical scavengers (e.g., BHT) to suppress side reactions .

Basic: What solvent systems are optimal for solubility challenges in biological assays?

Answer:

  • Solubility screening :
    • Aqueous buffers : Use PBS (pH 7.4) with 10% DMSO or cyclodextrin (e.g., HP-β-CD) for concentrations up to 100 µM .
    • Organic phase : For stock solutions, dissolve in DMSO (50 mg/mL) and dilute with culture media to ≤0.1% v/v .
  • LogP estimation : Predicted logP ≈ 2.5 (ACD/Labs) suggests moderate hydrophobicity, requiring surfactants (e.g., Tween-80) for in vivo formulations .

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